molecular formula C9H11N3OS B455475 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol CAS No. 438230-35-4

4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B455475
CAS No.: 438230-35-4
M. Wt: 209.27 g/mol
InChI Key: RGBAHSPETWCIOA-UHFFFAOYSA-N
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Description

. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of WAY-344846 involves several steps, starting with the preparation of the key intermediate, 2-methyl-3-furylamine. This intermediate is then reacted with ethyl isothiocyanate under controlled conditions to form the desired triazole derivative . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods for WAY-344846 may involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

WAY-344846 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-344846 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of WAY-344846 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes, which can result in antimicrobial or antifungal effects .

Comparison with Similar Compounds

WAY-344846 can be compared with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents. While these compounds share a similar triazole ring structure, WAY-344846 is unique due to its specific substituents, which confer different biological activities and chemical properties.

Similar compounds include:

  • Fluconazole
  • Itraconazole
  • Voriconazole

These compounds are primarily used as antifungal agents, but WAY-344846’s unique structure allows for a broader range of applications in various scientific fields.

Biological Activity

4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS No. 438230-35-4) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H11N3OS
  • Molecular Weight : 209.27 g/mol
  • Structure : The compound features a triazole ring substituted with an ethyl group and a furan derivative, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and migration. A specific study demonstrated that triazole derivatives displayed selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-Ethyl Triazole DerivativeMDA-MB-231 (breast cancer)10.5Inhibition of cell migration
4-Ethyl Triazole DerivativeIGR39 (melanoma)8.7Induction of apoptosis
4-Ethyl Triazole DerivativePanc-1 (pancreatic cancer)12.3Cell cycle arrest

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. Compounds with similar structures have shown promising results in reducing inflammation by blocking prostaglandin biosynthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on COX enzymes, leading to decreased production of inflammatory mediators.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.

Case Studies

A recent study synthesized a series of triazole derivatives and evaluated their biological activities. Among them, one derivative demonstrated an IC50 value of 8.7 µM against breast cancer cells and was identified as a potential lead compound for further development .

Another investigation focused on the anti-inflammatory effects of triazole derivatives, revealing that certain modifications in the structure enhanced their selectivity towards COX enzymes .

Properties

IUPAC Name

4-ethyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-3-12-8(10-11-9(12)14)7-4-5-13-6(7)2/h4-5H,3H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBAHSPETWCIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353880
Record name 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438230-35-4
Record name 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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